molecular formula C23H26ClNO2 B4388526 2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride

2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride

Cat. No. B4388526
M. Wt: 383.9 g/mol
InChI Key: NHLZCGCFUVAHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In

Scientific Research Applications

2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In biochemistry, it has been used as a chiral auxiliary in asymmetric synthesis. In pharmacology, it has been studied for its potential use as a selective serotonin reuptake inhibitor.

Mechanism of Action

The mechanism of action of 2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of serotonin receptors, which may contribute to its anti-tumor and anti-Alzheimer's disease effects.
Biochemical and Physiological Effects
2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which may help to prevent the formation of plaques in Alzheimer's disease. In addition, it has been shown to modulate the activity of serotonin receptors, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, its potential side effects and toxicity levels are not well-known, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride. One area of interest is its potential use in treating other neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which may help to inform its use in future experiments.

properties

IUPAC Name

1-phenyl-2-[(4-phenylmethoxyphenyl)methylamino]propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2.ClH/c1-18(23(25)21-10-6-3-7-11-21)24-16-19-12-14-22(15-13-19)26-17-20-8-4-2-5-9-20;/h2-15,18,23-25H,16-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLZCGCFUVAHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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